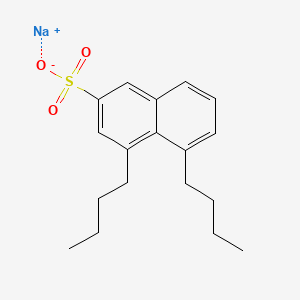
PEPTIDE F9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peptide F9 can be synthesized using solid-phase peptide synthesis (SPPS), a method that involves the sequential addition of amino acids to a resin-bound peptide chain. The process typically employs the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the amino group during the coupling reactions . The synthesis involves:
- Deprotection of the Fmoc group using a base such as piperidine.
- Coupling of the next amino acid using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Repetition of these steps until the desired peptide sequence is obtained.
- Cleavage of the peptide from the resin and removal of side-chain protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology. The gene encoding Factor IX is inserted into a suitable expression vector, which is then introduced into host cells such as Escherichia coli or Chinese Hamster Ovary (CHO) cells. The host cells express the protein, which is subsequently purified using techniques like affinity chromatography and ion-exchange chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Peptide F9 undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues, which is crucial for the protein’s structural stability.
Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with non-natural amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or air oxidation under controlled conditions.
Reduction: Carried out using reducing agents like DTT or β-mercaptoethanol.
Substitution: Achieved through site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Generation of reduced this compound with free thiol groups.
Substitution: Modified this compound with altered amino acid residues.
Aplicaciones Científicas De Investigación
Peptide F9 has numerous applications in scientific research, including:
Chemistry: Used as a model system to study protein folding, stability, and interactions.
Biology: Investigated for its role in blood coagulation and related disorders such as Hemophilia B.
Medicine: Employed in the development of therapeutic agents for treating coagulation disorders.
Industry: Utilized in the production of diagnostic reagents and as a standard in coagulation assays.
Mecanismo De Acción
Peptide F9 exerts its effects by participating in the intrinsic pathway of blood coagulation. It is activated by Factor XIa, which cleaves the activation peptide, generating a heavy chain and a light chain held together by disulfide bonds. The activated Factor IX (Factor IXa) then interacts with calcium ions, phospholipids, and Factor VIIIa to activate Factor X, leading to the formation of thrombin and ultimately a fibrin clot .
Comparación Con Compuestos Similares
Similar Compounds
Coagulation Factor VIII: Another vitamin K-dependent protein involved in the coagulation cascade, but it acts as a cofactor for Factor IXa.
Coagulation Factor X: Activated by Factor IXa and Factor VIIIa, it plays a direct role in converting prothrombin to thrombin.
Coagulation Factor VII: Initiates the extrinsic pathway of blood coagulation by activating Factor X.
Uniqueness of Peptide F9
This compound is unique due to its specific role in the intrinsic pathway of blood coagulation and its dependence on vitamin K for activation. Unlike other coagulation factors, Factor IX deficiency leads to Hemophilia B, a distinct clinical condition .
Propiedades
Número CAS |
117609-40-2 |
|---|---|
Fórmula molecular |
C110H175N31O27S2 |
Peso molecular |
2427.92 |
InChI |
InChI=1S/C110H175N31O27S2/c1-56(2)49-77(133-101(161)86(59(7)8)137-103(163)87(60(9)10)135-95(155)74(51-63-31-35-65(143)36-32-63)129-89(149)67(112)25-18-43-120-108(114)115)106(166)141-47-21-29-79(141)98(158)127-71(27-19-44-121-109(116)117)105(165)140-46-22-30-80(140)99(159)136-84(57(3)4)102(162)134-78(55-169)97(157)131-73(50-62-23-14-13-15-24-62)93(153)126-69(39-40-83(147)148)91(151)125-68(26-16-17-42-111)90(150)123-54-82(146)124-70(41-48-170-12)92(152)132-76(53-81(113)145)94(154)130-75(52-64-33-37-66(144)38-34-64)96(156)139-88(61(11)142)104(164)138-85(58(5)6)100(160)128-72(107(167)168)28-20-45-122-110(118)119/h13-15,23-24,31-38,56-61,67-80,84-88,142-144,169H,16-22,25-30,39-55,111-112H2,1-12H3,(H2,113,145)(H,123,150)(H,124,146)(H,125,151)(H,126,153)(H,127,158)(H,128,160)(H,129,149)(H,130,154)(H,131,157)(H,132,152)(H,133,161)(H,134,162)(H,135,155)(H,136,159)(H,137,163)(H,138,164)(H,139,156)(H,147,148)(H,167,168)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t61-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+/m1/s1 |
Clave InChI |
HEQUMMZYKCANDX-UXUBFTNCSA-N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)


![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)






